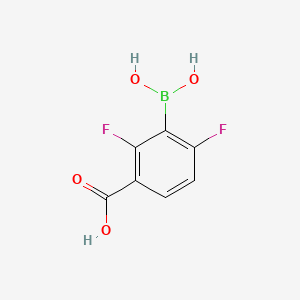

3-Borono-2,4-difluorobenzoic acid

Description

3-Borono-2,4-difluorobenzoic acid is a fluorinated aromatic compound featuring a boronic acid (-B(OH)₂) group at the 3-position and fluorine atoms at the 2- and 4-positions of the benzoic acid scaffold. This structure combines the electron-withdrawing effects of fluorine substituents with the unique reactivity of the boronic acid moiety, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science .

Properties

IUPAC Name |

3-borono-2,4-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O4/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,13-14H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWPYPPQAYKWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C(=O)O)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.92 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-borono-2,4-difluorobenzoic acid typically involves the borylation of 2,4-difluorobenzoic acid. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and proceeds with high efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 3-Borono-2,4-difluorobenzoic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to boranes under specific conditions.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to convert the boronic acid group to boronic esters.

Major Products:

Scientific Research Applications

3-Borono-2,4-difluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-borono-2,4-difluorobenzoic acid involves its role as a boron source in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a carbon-carbon bond between the aryl or vinyl halide and the boronic acid . This process is highly efficient and proceeds under mild conditions, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Substituent Positional Isomers

- 4-Borono-2,3-difluorobenzoic Acid (CAS 1029716-92-4): This positional isomer shifts the boronic acid group to the 4-position and fluorine to 2- and 3-positions. The carboxylic acid group enhances solubility in polar solvents, similar to the 3-borono analog .

- 5-Borono-2-fluorobenzoic Acid (CAS 872460-12-3): With boronic acid at the 5-position and fluorine at the 2-position, this compound exhibits distinct regioselectivity in coupling reactions. Its reduced fluorine substitution may lower electron-withdrawing effects compared to the 2,4-difluoro derivative .

Halogen-Substituted Analogs

5-Bromo-2,4-difluorobenzoic Acid (CAS 651027-08-6):

Replacing the boronic acid with bromine introduces different reactivity, favoring nucleophilic substitution or metal-catalyzed couplings. It is synthesized via bromination of 2,4-difluorobenzonitrile in sulfuric acid, achieving >93% purity . Its molecular weight (237 g/mol) and melting point (174–177°C) differ significantly from boronic acid analogs due to bromine’s larger atomic radius .- 3-Chloro-2,4-difluorobenzoic Acid (CAS 154257-75-7): Chlorine substitution at the 3-position increases steric hindrance compared to boronic acid. It has a molecular weight of 192.55 g/mol and a melting point of 174–177°C, reflecting stronger intermolecular forces than the lighter borono derivative .

Boronic Acid Derivatives with Varying Functional Groups

4-Carboxyphenylboronic Acid (CAS 14047-29-1):

Lacking fluorine substituents, this compound’s reactivity is dominated by the boronic acid and carboxylic acid groups. It is used in biochemical assays and polymer synthesis but lacks the electronic tuning provided by fluorine .- 3-Borono-4-methylbenzoic Acid (CAS 170230-88-3): A methyl group at the 4-position introduces steric and inductive effects, reducing solubility in polar solvents compared to fluorine-substituted analogs.

Physicochemical and Reactivity Comparison

*Estimated properties based on structural analogs.

Key Research Findings

- Synthetic Utility : Fluorine and boronic acid groups synergistically enhance electrophilicity and cross-coupling efficiency. For example, 5-bromo-2,4-difluorobenzoic acid is critical in agrochemical intermediates, synthesized with >93% yield via bromination .

- Chromatographic Challenges : Brominated analogs (e.g., 5-bromo-2,4-difluorobenzoic acid) pose purification challenges due to structural similarities with chlorinated impurities, necessitating advanced techniques like 2D-LC for resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.